molecular formula C21H23N5O3S B11656247 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide

2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide

Cat. No.: B11656247
M. Wt: 425.5 g/mol
InChI Key: ACJJSVKCXOGTDU-HYARGMPZSA-N
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Description

2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide is a complex organic compound that features a triazole ring, a methoxyphenyl group, and a hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide typically involves multiple steps. The process begins with the formation of the triazole ring, followed by the introduction of the methoxyphenyl group. The final steps involve the addition of the sulfanyl and hydrazide groups under specific reaction conditions, such as controlled temperature and pH levels.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would be optimized for yield and cost-effectiveness, with stringent quality control measures in place to monitor the reaction conditions and the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced at the hydrazide moiety, potentially forming hydrazines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the hydrazide moiety can produce hydrazines.

Scientific Research Applications

2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its unique structure.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The triazole ring and methoxyphenyl group play crucial roles in binding to these targets, while the hydrazide moiety can form hydrogen bonds and other interactions that stabilize the compound-target complex. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H23N5O3S

Molecular Weight

425.5 g/mol

IUPAC Name

2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]acetamide

InChI

InChI=1S/C21H23N5O3S/c1-4-26-20(16-7-11-18(29-3)12-8-16)24-25-21(26)30-13-19(28)23-22-14(2)15-5-9-17(27)10-6-15/h5-12,27H,4,13H2,1-3H3,(H,23,28)/b22-14+

InChI Key

ACJJSVKCXOGTDU-HYARGMPZSA-N

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C(\C)/C2=CC=C(C=C2)O)C3=CC=C(C=C3)OC

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=C(C)C2=CC=C(C=C2)O)C3=CC=C(C=C3)OC

Origin of Product

United States

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